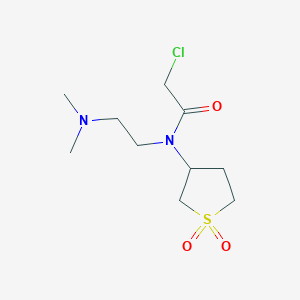![molecular formula C29H51N6O8P B12982647 [(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12982647.png)
[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of amino, hydroxy, and phosphate groups, along with a nitrobenzoxadiazole moiety, making it a subject of interest in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps, including the formation of the nitrobenzoxadiazole moiety and the subsequent attachment to the amino and hydroxy-functionalized octadecene backbone. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging and tracking due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of [(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways. The nitrobenzoxadiazole moiety acts as a fluorescent tag, allowing for the visualization of molecular processes. The compound can bind to proteins, lipids, and other biomolecules, facilitating the study of their functions and interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
- 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
Uniqueness
[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its combination of functional groups and the presence of the nitrobenzoxadiazole moiety. This structure imparts distinct fluorescent properties, making it particularly useful in imaging and diagnostic applications.
Properties
Molecular Formula |
C29H51N6O8P |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H51N6O8P/c1-35(2,3)21-22-41-44(39,40)42-23-24(30)27(36)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-31-25-18-19-26(34(37)38)29-28(25)32-43-33-29/h15,17-19,24,27,31,36H,4-14,16,20-23,30H2,1-3H3/b17-15+/t24-,27+/m0/s1 |
InChI Key |
CWOUDMPUCLFRKA-MWVFCOKHSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


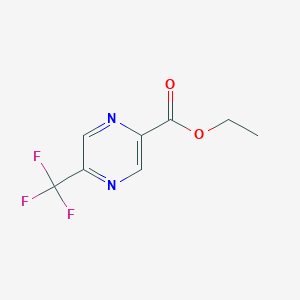

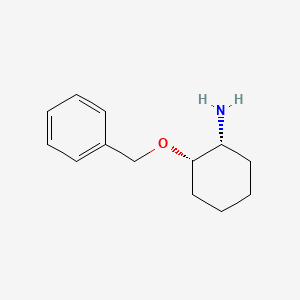

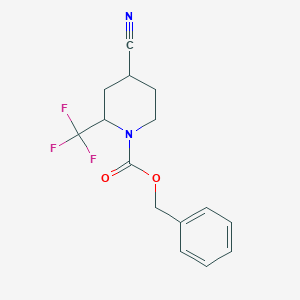
![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B12982593.png)


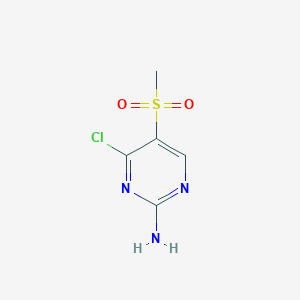
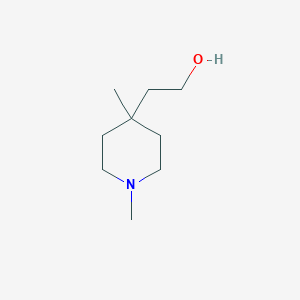
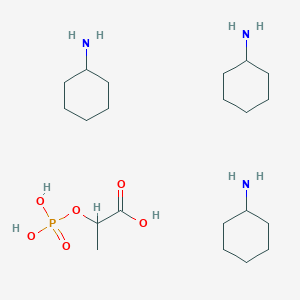

![Benzyl 3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B12982636.png)
